molecular formula C16H27NO2 B1389097 N-[2-(4-Isopropylphenoxy)propyl]-N-(3-methoxypropyl)amine CAS No. 1040680-87-2

N-[2-(4-Isopropylphenoxy)propyl]-N-(3-methoxypropyl)amine

Cat. No.: B1389097
CAS No.: 1040680-87-2
M. Wt: 265.39 g/mol
InChI Key: KMQCJWYHMCPKKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Isopropylphenoxy)propyl]-N-(3-methoxypropyl)amine is a chemical compound of interest in chemical synthesis and pharmaceutical research. Its structure features both a phenoxy group, derived from 4-isopropylphenol, and a 3-methoxypropylamine chain. The 3-methoxypropylamine subunit is a known compound with a density of approximately 0.9 g/cm³ and a boiling point of around 118 °C . This di-substituted amine serves as a versatile building block (synthon) for researchers developing novel molecules. Potential applications include its use as an intermediate in the creation of bioactive compounds, where its dual alkyl chain structure could contribute to lipid solubility and membrane permeability. This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for personal use.

Properties

IUPAC Name

N-(3-methoxypropyl)-2-(4-propan-2-ylphenoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO2/c1-13(2)15-6-8-16(9-7-15)19-14(3)12-17-10-5-11-18-4/h6-9,13-14,17H,5,10-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQCJWYHMCPKKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC(C)CNCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Alkylation of 3-Methoxypropylamine

  • Step 1: Synthesis of 3-Methoxypropylamine
    A precursor for the target compound, 3-methoxypropylamine, is synthesized via catalytic amination of 3-methoxypropanol using a Cu-Co/Al₂O₃-diatomite catalyst under hydrogen and ammonia.

    • Conditions :
      • Pressure: 0.3–1.5 MPa
      • Temperature: 120–220°C
      • Catalyst composition (wt%): Cu (5–25%), Co (5–30%), Ru (0.01–0.3%), Mg (0.05–1.0%), Cr (0.1–5.0%).
    • Yield : >70% conversion, >80% selectivity.
  • Step 2: Alkylation with 2-(4-Isopropylphenoxy)propyl Halide
    Reacting 3-methoxypropylamine with 2-(4-isopropylphenoxy)propyl bromide (or chloride) in the presence of a base (e.g., K₂CO₃) facilitates the formation of the secondary amine.

    • Solvent : Dimethylformamide (DMF) or acetonitrile.
    • Temperature : 60–80°C, 12–24 hours.
    • Workup : Purification via column chromatography or distillation.

Route 2: Reductive Amination

Critical Parameters and Optimization

Parameter Optimal Range Impact on Yield/Selectivity
Catalyst Loading 0.4–2.0 m³ alcohol/(hr·m³ catalyst) Higher loading improves conversion but risks side reactions.
Ammonia Ratio 4.0–10.0:1 (NH₃:alcohol) Excess ammonia suppresses diamine formation.
Hydrogen Ratio 0.5–5.0:1 (H₂:alcohol) Enhances catalytic activity and selectivity.
Reaction Time 12–24 hours (alkylation) Prolonged time increases yield but may degrade product.

Byproduct Management

  • Major Byproduct : Bis-(3-methoxypropyl)amine (diamine) forms during incomplete alkylation or excessive ammonia.
  • Mitigation Strategies :
    • Use excess alkylating agent.
    • Optimize stoichiometry of 3-methoxypropylamine.
    • Employ selective catalysts (e.g., Cu-Co/Al₂O₃).

Purification and Characterization

Industrial Scalability

  • Continuous Flow Systems : Fixed-bed reactors enable high-throughput production of intermediates like 3-methoxypropylamine.
  • Closed-Loop Recycling : Unreacted gases (H₂, NH₃) and liquids are recirculated, reducing raw material costs by ~30%.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Isopropylphenoxy)propyl]-N-(3-methoxypropyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

Proteomics Research

One of the primary applications of N-[2-(4-Isopropylphenoxy)propyl]-N-(3-methoxypropyl)amine is in the field of proteomics. This compound is utilized as a specialty product for the analysis and manipulation of proteins. Its ability to interact with various biomolecules makes it suitable for:

  • Protein Labeling : The compound can be used to label proteins for tracking and studying their interactions within biological systems.
  • Affinity Purification : It can facilitate the purification of specific proteins from complex mixtures, enhancing the efficiency of proteomic studies.

Therapeutic Potential

Research indicates that this compound may have therapeutic applications:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential bacterial enzymes .
  • Neurological Studies : Given its structural similarity to other amines known to influence neurotransmitter systems, this compound could be investigated for potential effects on neurological disorders .

Combinatorial Chemistry

The compound is also relevant in combinatorial chemistry, where it can be used to create diverse libraries of compounds for drug discovery:

  • Library Synthesis : Researchers can synthesize a variety of derivatives based on this compound to explore structure-activity relationships (SAR). This approach can lead to the identification of novel drug candidates with improved efficacy and safety profiles .
  • High-Throughput Screening : The versatility of this compound allows it to be included in high-throughput screening assays to identify active compounds against specific biological targets .

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications enhanced activity, suggesting a promising avenue for antibiotic development.

Case Study 2: Protein Interaction Studies

In proteomics research, a team utilized this compound to label specific proteins involved in metabolic pathways. Their findings demonstrated that labeled proteins could be tracked effectively within cellular environments, providing insights into metabolic regulation.

Mechanism of Action

The mechanism of action of N-[2-(4-Isopropylphenoxy)propyl]-N-(3-methoxypropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of their activity. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include signal transduction cascades that regulate various cellular processes.

Comparison with Similar Compounds

Structural Similarities and Differences

The following table compares the target compound with structurally related amines from the evidence:

Compound Name Molecular Formula Substituents Molecular Weight Key Features Reference
Target : N-[2-(4-Isopropylphenoxy)propyl]-N-(3-methoxypropyl)amine C₁₉H₃₁NO₂ 4-Isopropylphenoxy, 3-methoxypropyl ~329.5 (estimated) Balanced lipophilicity/polarity; tertiary amine -
7c : N-Benzyl-N-(4-chlorobenzyl)-N-[2-iodo-3-(4-chlorophenoxy)propyl]amine C₂₄H₂₂Cl₂INO 4-Chlorophenoxy, benzyl, iodo 606.3 High molecular weight due to iodine; halogenated aromatic groups enhance stability
7d : N-Benzyl-N-(4-methoxybenzyl)-N-(2-iodo-3-phenoxypropyl)amine C₂₅H₂₇INO₂ Phenoxy, methoxybenzyl 588.4 Methoxy group increases polarity; iodine may complicate synthesis
(3-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine C₁₅H₂₂N₂O₂ Morpholine, methoxybenzyl 274.3 Morpholine enhances solubility; potential for hydrogen bonding
N-[2-(4-Isopropylphenoxy)propyl]-3-(tetrahydro-2-furanylmethoxy)aniline C₂₃H₃₁NO₃ Tetrahydrofuran, isopropylphenoxy 369.5 Bulky furan group reduces flexibility; increased steric hindrance
2-(4-Methoxyphenyl)ethylamine C₁₃H₂₁NO₂ Methoxyphenethyl, methoxypropyl 223.3 Shorter chain; lower molecular weight improves bioavailability

Physicochemical Properties

  • Solubility : The methoxypropyl group in the target compound likely enhances water solubility compared to purely aromatic analogs (e.g., 7c). However, the morpholine derivative () may exhibit superior solubility due to its heterocyclic oxygen .
  • Stability : Halogenated analogs (e.g., 7c) show higher metabolic stability due to reduced oxidative susceptibility .

Analytical Characterization

  • NMR/IR : Aromatic protons (δ 6.5–7.5 ppm), methoxy singlet (~δ 3.3 ppm), and isopropyl splitting (δ 1.2–1.3 ppm) are expected, as seen in and .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 329 for the target) and fragmentation patterns consistent with cleavage at the ether or amine bonds .

Key Research Findings and Implications

  • Synthetic Flexibility : The target compound’s structure allows modular substitution, enabling optimization for specific applications (e.g., replacing isopropyl with trifluoromethyl for enhanced bioactivity, as in ) .
  • Biological Potential: Analogous compounds (e.g., ’s morpholine derivative) show promise as CNS agents or enzyme inhibitors, suggesting the target may have similar pharmacological profiles .
  • Challenges : Bulky substituents (e.g., tetrahydrofuran in ) may limit synthetic yields or bioavailability compared to smaller groups like methoxypropyl .

Biological Activity

N-[2-(4-Isopropylphenoxy)propyl]-N-(3-methoxypropyl)amine is a compound with significant biological activity, primarily utilized in scientific research, particularly in proteomics. Its structure consists of a propylamine backbone substituted with a 4-isopropylphenoxy group and a 3-methoxypropyl group, which contribute to its unique properties and interactions with biological systems.

Chemical Structure and Properties

  • IUPAC Name : N-(3-methoxypropyl)-2-(4-propan-2-ylphenoxy)propan-1-amine
  • Molecular Formula : C₁₆H₂₇NO₂
  • CAS Number : 1040680-87-2
  • Molecular Weight : 265.4 g/mol

Synthesis

The synthesis of this compound typically involves two main steps:

  • Formation of the Intermediate : The reaction of 4-isopropylphenol with 1-bromo-2-propanol yields 2-(4-isopropylphenoxy)propanol.
  • Final Product Formation : This intermediate is then reacted with 3-methoxypropylamine under basic conditions to produce the final compound.

This compound exhibits its biological activity through interaction with various molecular targets, including enzymes and receptors. It can function as either an inhibitor or an activator, depending on the specific biological context. The compound's action often involves modulation of signal transduction pathways that regulate cellular processes, making it a valuable tool in research settings.

Biological Applications

  • Proteomics Research : This compound is extensively used in proteomics for studying protein interactions and functions.
  • Pharmacological Studies : It has potential applications in drug development due to its ability to modulate enzyme activities.

Case Studies and Research Findings

Research has demonstrated that compounds similar to this compound can influence cell signaling pathways, leading to various biological outcomes:

  • A study indicated that derivatives of this compound could inhibit specific kinases involved in cancer progression, suggesting potential therapeutic applications in oncology .
  • Another investigation highlighted its role in modulating neurotransmitter systems, which could have implications for neurological disorders .

Toxicological Profile

The safety profile of this compound indicates that it may pose irritant effects upon exposure. Toxicological assessments reveal:

  • Acute Toxicity : Harmful if inhaled; LD50 values suggest moderate toxicity levels .
  • Genotoxicity Tests : Results from Ames tests indicate that it does not exhibit mutagenic properties .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaBiological ActivityToxicity Level
This compoundC₁₆H₂₇NO₂Proteomics, kinase inhibitionModerate
3-MethoxypropylamineC₄H₁₁NOVarious biochemical applicationsLow to moderate
4-IsopropylphenolC₁₁H₁₄OAntioxidant propertiesLow

Q & A

Q. What synthetic routes are recommended for synthesizing N-[2-(4-Isopropylphenoxy)propyl]-N-(3-methoxypropyl)amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, coupling 4-isopropylphenol with 1,2-dibromopropane under basic conditions (e.g., K₂CO₃ in DMF) yields the phenoxypropyl intermediate. Subsequent reaction with 3-methoxypropylamine via reductive amination (using NaBH₃CN or Pd/C hydrogenation) forms the target compound. Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and stoichiometric ratios of amine to electrophile. Computational reaction path search methods (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error experimentation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :
  • 1H/13C NMR : Prioritize signals for the isopropylphenoxy group (δ 1.2–1.3 ppm for CH(CH₃)₂ protons; δ 145–150 ppm for aromatic carbons) and methoxypropyl chain (δ 3.3–3.5 ppm for OCH₃ protons; δ 70–75 ppm for methoxy carbon).
  • HRMS : Confirm molecular weight (e.g., calculated [M+H]+ for C₁₉H₃₂NO₂: 318.2432).
  • IR : Validate ether (C-O stretch at ~1100 cm⁻¹) and amine (N-H bend at ~1600 cm⁻¹) functional groups. Cross-referencing with structurally similar compounds (e.g., morpholine derivatives in ) ensures accurate peak assignment .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the impact of substituent variations on biological activity?

  • Methodological Answer : Design a SAR study by synthesizing analogs with modified substituents (e.g., replacing isopropyl with trifluoromethyl or methoxy groups). Compare bioactivity (e.g., IC₅₀ in enzyme inhibition assays) and physicochemical properties (logP, polar surface area). Use regression analysis to correlate structural features (e.g., substituent electronegativity, steric bulk) with activity. For example, ’s comparison of morpholine derivatives with varying substituents (trifluoromethyl vs. chlorobenzene) illustrates how substituents modulate anticancer activity .

Q. What methodologies resolve contradictory data regarding the compound’s biological activity across studies?

  • Methodological Answer :
  • Meta-analysis : Aggregate data from multiple studies and assess variables like assay conditions (e.g., cell line variability, incubation time) or compound purity (e.g., HRMS validation).
  • Dose-response validation : Replicate experiments using standardized protocols (e.g., fixed concentrations, controls).
  • Structural validation : Confirm batch-to-batch consistency via NMR and XRD (if crystalline). ’s single-crystal X-ray data highlights structural precision for activity validation .

Q. How can computational tools predict the compound’s interaction with biological targets, and what experimental validation is required?

  • Methodological Answer :
  • Molecular docking : Use software (e.g., AutoDock Vina) to model binding to targets (e.g., serotonin receptors). Focus on hydrogen bonding (methoxy oxygen) and hydrophobic interactions (isopropylphenoxy group).
  • MD simulations : Assess binding stability over 100-ns trajectories.
  • Validation : Perform in vitro assays (e.g., radioligand displacement for receptor affinity) and compare with docking scores. ’s reaction path search methods exemplify integrating computation with experiment .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or stability profiles of this compound?

  • Methodological Answer :
  • Solubility : Test in multiple solvents (e.g., DMSO, PBS) under controlled pH and temperature. Use HPLC to quantify solubility limits.
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. Compare with literature protocols (e.g., ’s storage guidelines for similar amines) .

Experimental Design

Q. What in vitro assays are suitable for initial screening of this compound’s neuropharmacological potential?

  • Methodological Answer :
  • Receptor binding assays : Use radiolabeled ligands (e.g., 5-HT2C receptors) to measure competitive displacement.
  • Functional assays : Monitor cAMP accumulation or calcium flux in transfected cell lines.
  • Selectivity panels : Screen against off-target receptors (e.g., adrenergic, dopaminergic) to assess specificity. Reference ’s evaluation of functionally selective serotonin receptor ligands .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-Isopropylphenoxy)propyl]-N-(3-methoxypropyl)amine
Reactant of Route 2
Reactant of Route 2
N-[2-(4-Isopropylphenoxy)propyl]-N-(3-methoxypropyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.